2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{4-[(Phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a phenylsulfonyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base. The final step involves the formation of the isoindole-dione structure, which can be achieved through cyclization reactions involving phthalic anhydride and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[(Phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the phenylsulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted isoindole-dione compounds .
Scientific Research Applications
2-(2-{4-[(Phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or inflammation. The phenylsulfonyl group can interact with biological macromolecules, while the thiazole ring may participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Similar in having a sulfonyl group and an aromatic ring but differs in the core structure.
N-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl-4-methylbenzenesulfonamide: Shares the phenylsulfonyl group but has a different heterocyclic core.
Benzothiazole derivatives: Contain the thiazole ring but lack the isoindole-dione structure.
Uniqueness
The uniqueness of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H16N2O4S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[2-[4-(benzenesulfonylmethyl)-1,3-thiazol-2-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O4S2/c23-19-16-8-4-5-9-17(16)20(24)22(19)11-10-18-21-14(12-27-18)13-28(25,26)15-6-2-1-3-7-15/h1-9,12H,10-11,13H2 |
InChI Key |
CZFRQDRPCSBEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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